DBCO-Maleimide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

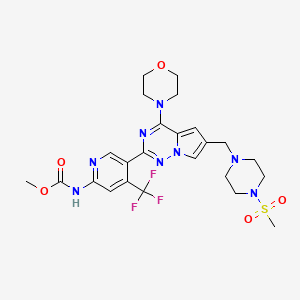

DBCO-Maleimide is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). It is a click chemistry reagent, containing a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . It is also a sulfhydryl reactive reagent containing a maleimide group .

Synthesis Analysis

This compound is used in the orthogonal synthesis of a versatile building block for dual functionalization of targeting vectors . It is clicked to the azidolysine to present a maleimide group that could react with the exposed sulfhydryl groups of the cysteine residues . It allows for simple combination of a DBCO group and thiol-containing molecules, such as cysteine-containing peptides .

Molecular Structure Analysis

The empirical formula of this compound is C25H21N3O4, and its molecular weight is 427.45 .

Chemical Reactions Analysis

The maleimide group in this compound reacts with sulfhydryl groups at pH 6.5 – 7.5 to form stable thioether bonds . It also reacts with a thiol and an amine to dibromomaleimides, generating aminothiomaleimides .

Physical And Chemical Properties Analysis

This compound is a solid substance that should be stored at temperatures below -20°C .

Scientific Research Applications

Bioconjugation : Maleimides are used for the site-selective modification of proteins, such as in the development of immunotoxins and antibody-drug conjugates (ADCs) like Adcetris, used in cancer therapies. They are valued for their reactivity and selectivity in bioconjugation reactions (Renault et al., 2018).

Drug Delivery Systems : Maleimide-modified liposomes have shown improved drug delivery efficiency both in vitro and in vivo without increasing cytotoxicity. They are used to create advanced drug delivery systems, enhancing the therapeutic potential of encapsulated drugs (Li & Takeoka, 2013).

Mucoadhesive Delivery Systems : Maleimide-modified polymers, such as alginate and chitosan, have been developed for enhanced mucoadhesion. These modifications improve the polymer's ability to adhere to mucosal surfaces, beneficial for targeted drug delivery (Shtenberg et al., 2017); (Sahatsapan et al., 2018).

High-Performance Polymers : Maleimides are used in the synthesis of high-performance macromolecular systems, such as thermosets with high temperature stability and self-healing systems. Their chemical versatility makes them suitable for a range of applications in material science (Dolci et al., 2016).

Antimicrobial and Antifungal Applications : Maleimides have demonstrated antimicrobial and antifungal effectiveness, offering potential as lead compounds for developing new therapeutic agents against various pathogens (Gayoso et al., 2006); (Chen et al., 2015).

Chemical Biology : Maleimide chemistry is crucial in chemical biology for bioconjugation. Novel maleimides and maleimide-type reagents have been designed for irreversible bioconjugations and disulfide re-bridging, expanding the applications in this field (Ravasco et al., 2018).

Mechanism of Action

Target of Action

DBCO-Maleimide is a heterobifunctional crosslinker that primarily targets molecules with free (reduced) sulfhydryls . These targets include peptides and high molecular weight proteins, such as antibodies . The maleimide group in this compound reacts predominantly with these free sulfhydryls, forming stable thioether bonds .

Mode of Action

The mode of action of this compound involves two key steps. First, the maleimide group reacts with a thiol/sulfhydryl group in a protein, biomolecule, or surface to form a stable thioether bond and a covalently bound DBCO moiety . This reaction predominantly occurs at pH 6.5-7.5 . At pH values greater than 7.5, reactivity toward primary amines and hydrolysis of the maleimide groups can occur .

The second step involves the DBCO group, which can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This reaction can be used for a variety of applications including protein-protein, protein-biomolecule, and protein-small molecule conjugations .

Pharmacokinetics

It’s known that the compound is used in the synthesis of antibody-drug conjugates (adcs) . ADCs are designed to harness the specificity of monoclonal antibodies to deliver cytotoxic drugs to specific cell types . The linker, such as this compound, plays a crucial role in the pharmacokinetics of these ADCs .

Result of Action

The result of this compound’s action is the formation of stable conjugates between different biomolecules. This can be used to create diverse bioconjugates, such as ADCs . The exact molecular and cellular effects of this compound’s action depend on the specific biomolecules it is conjugated with and the biological context in which they are used.

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the pH of the environment affects the reactivity of the maleimide group . It reacts predominantly with free sulfhydryls at pH 6.5-7.5, forming stable thioether bonds . At pH values greater than 7.5, reactivity toward primary amines and hydrolysis of the maleimide groups can occur . Additionally, buffers that contain sulfhydryl-containing components or azides should be avoided, as they can react with DBCO .

Safety and Hazards

When handling DBCO-Maleimide, it is advised to avoid dust formation, breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Relevant Papers

A paper titled “Orthogonal synthesis of a versatile building block for dual functionalization of targeting vectors” discusses the use of this compound in the synthesis of a versatile building block . Another paper titled “Site-selective modification strategies in antibody–drug conjugates” presents this compound as a cysteine-selective linker molecule .

Biochemical Analysis

Biochemical Properties

DBCO-Maleimide plays a significant role in biochemical reactions. The maleimide group reacts predominantly with free sulfhydryls at pH 6.5-7.5, forming stable thioether bonds . This reaction is used to label proteins, biomolecules, or surfaces with a covalently bound DBCO moiety .

Cellular Effects

This compound can react in a biological system without interfering with normal biochemical processes . This bioorthogonal property results in minimal off-target labeling of macromolecules found in cells or complex cell lysates .

Molecular Mechanism

The molecular mechanism of this compound involves two steps. First, each coupling partner is independently labeled with a DBCO or azide group . Second, the two partners are introduced into the same system where labeling occurs without any additional reagents, such as a copper catalyst . The reaction between a DBCO and azide can be used for a variety of applications including protein-protein, protein-biomolecule, and protein-small molecule conjugations .

Temporal Effects in Laboratory Settings

In a typical conjugation procedure, the reaction solution may appear cloudy due to the low aqueous solubility of this compound, but it usually becomes clearer as the reaction proceeds . The product is stable for 1 year when stored as directed .

properties

IUPAC Name |

N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O4/c29-22(14-16-27-23(30)11-12-24(27)31)26-15-13-25(32)28-17-20-7-2-1-5-18(20)9-10-19-6-3-4-8-21(19)28/h1-8,11-12H,13-17H2,(H,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHFQNAGPXIVKND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCN4C(=O)C=CC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does DBCO-Maleimide facilitate dual functionalization of biomolecules?

A: this compound is a heterobifunctional crosslinker that enables the attachment of two different functional groups to a biomolecule. [, ] It achieves this through its two reactive groups:

Q2: Can you provide an example of how this compound was successfully employed in a research setting according to the provided papers?

A: In one of the studies, researchers used this compound to create a dual-functionalized cyclic peptide. [] They first synthesized a building block containing a DOTA chelator (for radionuclide attachment) linked to DBCO. Separately, a cyclic peptide with a thiolated linker was synthesized. Reacting the this compound building block with the thiolated peptide via a thiol-maleimide reaction resulted in a dual-functionalized peptide. This peptide could then be radiolabeled with [111In]InCl3 for potential use in imaging and therapeutic applications. This study highlights the utility of this compound in efficiently creating dual-functionalized biomolecules for research purposes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;tetrafluoroborate](/img/structure/B606872.png)

![(2S)-2-acetamido-N-[(2S,5S,8S,11S,12S,15S,18R,21S)-2-benzyl-5-[(3-chloro-4-hydroxyphenyl)methyl]-21-hydroxy-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]pentanediamide](/img/structure/B606881.png)